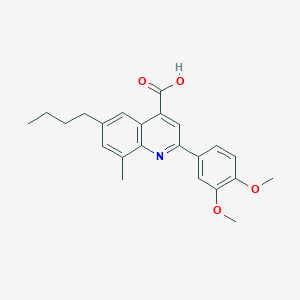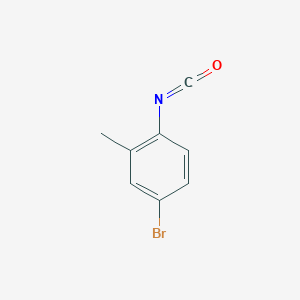
4-Bromo-2-methylphenyl isocyanate
Overview
Description
4-Bromo-2-methylphenyl isocyanate is an organic compound with the molecular formula C₈H₆BrNO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the second position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates, including 4-Bromo-2-methylphenyl isocyanate, are highly reactive molecules. They can react with compounds that have active hydrogen atoms to form a variety of products. For example, the reaction with water produces a primary amine and carbon dioxide .
Biochemical Pathways
Isocyanates are known to participate in various chemical reactions, leading to the formation of ureas, carbamates, and polyurethane polymers .
Pharmacokinetics
Isocyanates are generally rapidly absorbed and distributed in the body, metabolized, and excreted .
Result of Action
Exposure to isocyanates can cause irritation to the skin, eyes, and respiratory tract, and may lead to sensitization and asthma-like symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a well-ventilated place and kept away from direct sunlight . It is also recommended to avoid dust formation and inhalation of mist, gas, or vapors .
Biochemical Analysis
Cellular Effects
Isocyanates are generally known to be toxic and can cause irritation to the skin, eyes, and respiratory tract .
Molecular Mechanism
Isocyanates are known to react with nucleophilic groups in biological molecules, potentially leading to changes in protein structure and function .
Dosage Effects in Animal Models
Isocyanates are generally known to be toxic and can cause irritation and sensitization at high doses .
Metabolic Pathways
Isocyanates are known to react with water in the body to form amines and carbon dioxide .
Preparation Methods
4-Bromo-2-methylphenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromo-2-methylphenylamine with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction can be represented as follows:
4-Bromo-2-methylphenylamine+Phosgene→4-Bromo-2-methylphenyl isocyanate+Hydrochloric acid
In industrial settings, the production of this compound may involve the use of alternative reagents and catalysts to optimize yield and reduce the formation of by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
4-Bromo-2-methylphenyl isocyanate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. For example:
4-Bromo-2-methylphenyl isocyanate+Amine→Urea derivative
-
Hydrolysis: : In the presence of water, this compound can hydrolyze to form 4-bromo-2-methylphenylamine and carbon dioxide:
4-Bromo-2-methylphenyl isocyanate+Water→4-Bromo-2-methylphenylamine+Carbon dioxide
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and derivatives.
Scientific Research Applications
4-Bromo-2-methylphenyl isocyanate has several applications in scientific research, including:
-
Chemical Synthesis: : It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
-
Biological Studies: : The compound is used in the study of enzyme inhibitors and protein modifications. It can react with amino groups in proteins, leading to the formation of stable urea linkages.
-
Material Science: : this compound is used in the preparation of polymers and coatings. Its ability to form strong covalent bonds with various substrates makes it useful in material science applications.
Comparison with Similar Compounds
4-Bromo-2-methylphenyl isocyanate can be compared with other similar compounds, such as:
-
Phenyl isocyanate: : The parent compound without the bromine and methyl substitutions. It is less reactive compared to this compound due to the absence of electron-withdrawing and electron-donating groups.
-
4-Chloro-2-methylphenyl isocyanate: : Similar to this compound but with a chlorine atom instead of bromine. The reactivity and properties may differ due to the different halogen substituents.
-
2-Methylphenyl isocyanate: : Lacks the bromine substitution, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other isocyanates.
Properties
IUPAC Name |
4-bromo-1-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAYRHQYINQHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370819 | |
| Record name | 4-Bromo-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1591-98-6 | |
| Record name | 4-Bromo-2-methylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


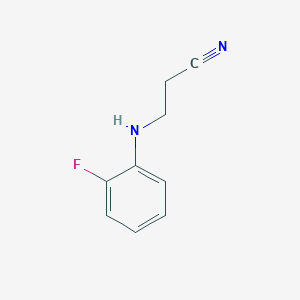
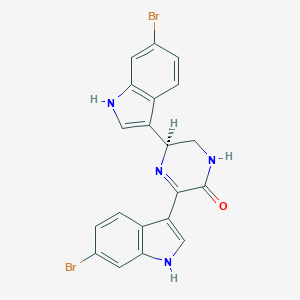
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)
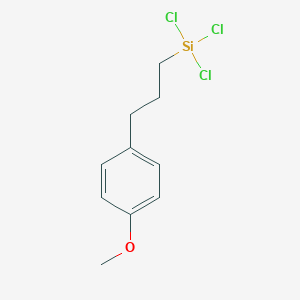
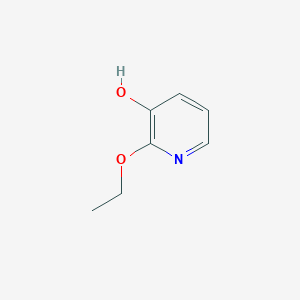
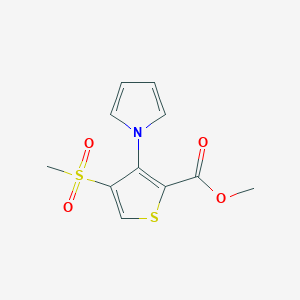
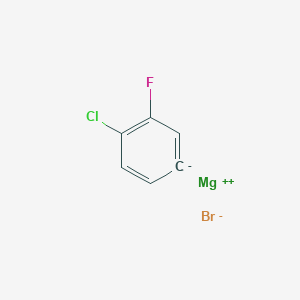
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)

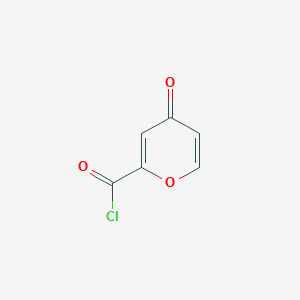
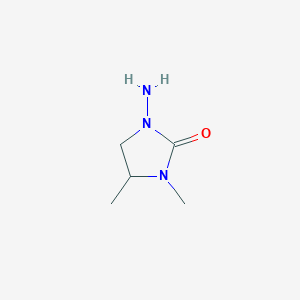
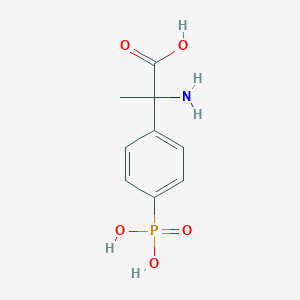
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
